molecular formula C18H21NO3 B14741164 Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate CAS No. 6330-22-9

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B14741164
CAS No.: 6330-22-9
M. Wt: 299.4 g/mol
InChI Key: LQAKRDXSVHMAMG-UHFFFAOYSA-N
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Description

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethyl group attached to an amino acid derivative, specifically 2-amino-3-(4-methoxyphenyl)propanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the reaction of phenethylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure lacking the amino acid derivative.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the phenethylamine moiety.

    2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but without the phenethyl group.

Uniqueness

Phenethyl 2-amino-3-(4-methoxyphenyl)propanoate is unique due to its combined structural features of phenethylamine and 4-methoxyphenylacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6330-22-9

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-phenylethyl 2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C18H21NO3/c1-21-16-9-7-15(8-10-16)13-17(19)18(20)22-12-11-14-5-3-2-4-6-14/h2-10,17H,11-13,19H2,1H3

InChI Key

LQAKRDXSVHMAMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OCCC2=CC=CC=C2)N

Origin of Product

United States

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